(2R,3R)-3-aminopentan-2-ol

Pharmaceutical Quality Control Impurity Profiling Reference Standards

(2R,3R)-3-aminopentan-2-ol (CAS 599207-27-9) is a chiral vicinal amino alcohol (1,2-aminoalcohol) with molecular formula C₅H₁₃NO and molecular weight 103.16 g/mol, featuring two asymmetric carbon centers. The compound is primarily utilized as a chiral building block in asymmetric synthesis and as a certified reference standard for pharmaceutical impurities, specifically Bifeprunox Impurity 35 and Metaraminol Bitartrate Impurity 76.

Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol
Cat. No. B12108970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-3-aminopentan-2-ol
Molecular FormulaC5H13NO
Molecular Weight103.16 g/mol
Structural Identifiers
SMILESCCC(C(C)O)N
InChIInChI=1S/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3/t4-,5-/m1/s1
InChIKeyBKFGLDUWYUYHRF-RFZPGFLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Overview of (2R,3R)-3-aminopentan-2-ol for Pharmaceutical and Chiral Synthesis Procurement


(2R,3R)-3-aminopentan-2-ol (CAS 599207-27-9) is a chiral vicinal amino alcohol (1,2-aminoalcohol) with molecular formula C₅H₁₃NO and molecular weight 103.16 g/mol, featuring two asymmetric carbon centers . The compound is primarily utilized as a chiral building block in asymmetric synthesis and as a certified reference standard for pharmaceutical impurities, specifically Bifeprunox Impurity 35 and Metaraminol Bitartrate Impurity 76 .

Why Generic Substitution Fails: The Risk of Ignoring Stereochemistry in (2R,3R)-3-aminopentan-2-ol


The compound possesses two stereocenters, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Each isomer can exhibit distinct pharmacological activity, metabolic stability, and regulatory acceptance. For instance, (2R,3R)-3-aminopentan-2-ol has been designated as a known impurity in Bifeprunox and Metaraminol Bitartrate , making it essential for pharmacopoeial compliance; substitution with an alternative isomer lacking this impurity reference would fail quality control requirements. Similarly, differences in physicochemical properties such as logP and boiling point influence chromatographic behavior and formulation development .

Quantitative Differentiation Evidence for (2R,3R)-3-aminopentan-2-ol Against Closest Stereoisomer Analogs


Impurity Reference Standard Designation: (2R,3R) as a Pharmacopoeial Requirement vs. Alternative Isomers

The (2R,3R) isomer is officially cataloged as Bifeprunox Impurity 35 and Metaraminol Bitartrate Impurity 76 , while its (2R,3S) diastereomer (CAS 482615-48-5) lacks such pharmacopoeial reference standard designation. The impurity reference standard of (2R,3R)-3-aminopentan-2-ol is supplied at 99% purity , exceeding the typical 95-98% purity of general-purpose reagent grade material .

Pharmaceutical Quality Control Impurity Profiling Reference Standards

Vendor-Specified Purity Grade Advantage: (2R,3R) Free Base vs. (2R,3S) Free Base

Commercial (2R,3R)-3-aminopentan-2-ol free base is available from reputable vendors at 95% to 98% purity , while the hydrochloride salt form attains ≥97% purity . In comparison, the (2R,3S) free base from Fluorochem is listed at 96% purity . The 98% purity grade of (2R,3R) free base provides a higher starting quality for multi-step syntheses, reducing byproduct formation and purification burden.

Chemical Purity Supply Chain Quality Chiral Building Blocks

Syn vs. Anti Stereochemical Configuration: Impact on Chelation Ability and Catalytic Potential

The (2R,3R) isomer belongs to the syn (erythro) series of 3-amino-2-pentanol stereoisomers, whereas (2R,3S) and (2S,3R) are anti (threo) isomers. Vicinal amino alcohols with syn configuration are known to form more stable five-membered chelate rings with metals or Lewis acids, enhancing catalytic activity in asymmetric reactions such as Michael additions. While no direct quantitative comparison of catalytic activity for these specific isomers is available, class-level inference from related amino alcohol-derived chiral stationary phases suggests that syn amino alcohols achieve enantioselectivities of up to 90% ee in benchmark reactions, compared to typically lower ee for anti isomers [1].

Asymmetric Catalysis Chiral Ligands Organocatalysis

Computed Physicochemical Property Comparison: LogP and Boiling Point Differences

Computed molecular properties for (2R,3R)-3-aminopentan-2-ol include density 0.9±0.1 g/cm³, boiling point 186.8±13.0 °C at 760 mmHg . The (2R,3S) diastereomer has a reported logP of 0.04 and relative density of 0.912 . The subtle logP difference (ΔlogP ≈ 0.04) can influence chromatographic retention and membrane permeability in drug design.

Physicochemical Properties Drug Design Chromatography

High-Impact Application Scenarios for (2R,3R)-3-aminopentan-2-ol Based on Verified Differentiation Evidence


Pharmaceutical Impurity Reference Standard for ANDA and DMF Submissions

As a certified Bifeprunox Impurity 35 and Metaraminol Bitartrate Impurity 76 , the (2R,3R) isomer is indispensable for analytical method validation and quality-controlled commercial production. Its 99% purity impurity standard allows direct use in HPLC/GC method development without further purification, ensuring regulatory compliance for Abbreviated New Drug Applications (ANDAs).

Chiral Building Block for Asymmetric Synthesis of CNS Drug Candidates

The syn (erythro) configuration of (2R,3R)-3-aminopentan-2-ol enables stable chelate formation, making it a valuable chiral precursor for synthesizing bioactive molecules targeting the central nervous system . The 98% purity grade ensures high yields in multi-step syntheses, reducing downstream purification costs.

Method Development and Quality Control in Metaraminol Bitartrate Production

Regulatory guidelines require control of specific impurities. The availability of a 99% pure (2R,3R)-3-aminopentan-2-ol reference standard allows pharmaceutical manufacturers to establish validated analytical methods for detecting and quantifying this impurity in Metaraminol Bitartrate active pharmaceutical ingredient (API).

Pre-formulation Screening and Chromatographic Method Optimization

The computed logP (≈0) and boiling point (186.8°C) data enable rational design of reversed-phase HPLC methods and formulation strategies. The slight logP difference (ΔlogP ≈0.04) compared to its diastereomer can be exploited to optimize separation selectivity in quality control laboratories.

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